molecular formula C21H23N3O2 B2424973 N-[4-(diethylamino)-2-methylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-96-5

N-[4-(diethylamino)-2-methylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2424973
CAS No.: 852367-96-5
M. Wt: 349.434
InChI Key: LGPDRURHCYNKRZ-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)-2-methylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a chemical compound offered for research and development purposes. This product is provided as a high-purity material strictly for laboratory investigation. Researchers are exploring the properties and potential applications of this and structurally related compounds in various fields. For instance, studies on analogous 2-oxoacetamide derivatives have indicated potential interest in areas such as antifungal agents . The molecular structure of this compound, which features an indole moiety linked to a substituted phenyl ring via a 2-oxoacetamide bridge, presents a complex scaffold for scientific study. This product is intended for use by qualified professionals in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-4-24(5-2)15-10-11-18(14(3)12-15)23-21(26)20(25)17-13-22-19-9-7-6-8-16(17)19/h6-13,22H,4-5H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPDRURHCYNKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by the diethylamino group.

    Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide moiety, which can be achieved through an amide coupling reaction using an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)-2-methylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The oxoacetamide group can be reduced to form the corresponding amine.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The diethylamino group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[4-(diethylamino)-2-methylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a different mechanism of action.

    Tryptophan: An essential amino acid with a simpler structure.

The uniqueness of this compound lies in its combination of the indole and diethylamino groups, which may confer unique biological activities and chemical properties.

Biological Activity

N-[4-(diethylamino)-2-methylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that combines an indole moiety with a diethylamino group, making it a subject of interest in medicinal chemistry and pharmacology. The compound's structure suggests potential biological activities, particularly in areas such as anticancer, anti-inflammatory, and antimicrobial research.

Chemical Structure and Properties

The chemical formula for this compound is C21H23N3O2, with a molecular weight of approximately 363.43 g/mol. Its IUPAC name reflects its complex structure, which includes both an indole and an oxoacetamide functional group.

Property Details
IUPAC Name This compound
Molecular Formula C21H23N3O2
Molecular Weight 363.43 g/mol
CAS Number 852367-96-5

Anticancer Properties

Research indicates that compounds with indole structures often exhibit anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammation markers in vitro. This activity is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB.

Antimicrobial Activity

This compound has also been tested against various bacterial strains, demonstrating significant antimicrobial activity. The presence of the diethylamino group is thought to enhance its ability to penetrate bacterial membranes.

The biological activity of this compound is likely due to its ability to interact with specific receptors and enzymes within cells. The indole moiety can engage in π-stacking interactions with nucleic acids or proteins, while the diethylamino group may facilitate membrane permeability, enhancing bioavailability.

Study 1: Anticancer Efficacy

A recent study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

Study 2: Anti-inflammatory Response

In a study assessing the anti-inflammatory properties of this compound, researchers treated RAW 264.7 macrophages with varying concentrations of this compound. The findings revealed a marked decrease in TNF-alpha production, supporting its potential as an anti-inflammatory agent.

Comparative Analysis

When compared to other indole derivatives such as indomethacin and tryptophan, this compound exhibits unique biological activities attributed to its specific structural features.

Compound Activity Mechanism
This compoundAnticancer, Anti-inflammatoryModulation of signaling pathways
IndomethacinAnti-inflammatoryCOX inhibition
TryptophanNeurotransmitter precursorSerotonin synthesis

Q & A

Q. What are the common synthetic routes for N-[4-(diethylamino)-2-methylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide?

Methodological Answer: Synthesis of structurally related acetamides typically involves coupling aromatic acids with amines using carbodiimide-based reagents. For example:

  • Reagents : 3,4-Dichlorophenylacetic acid and 4-aminoantipyrine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane with triethylamine as a base .
  • Conditions : Stirring at 273 K for 3 hours, followed by extraction and recrystallization from methylene chloride.
  • Key Steps : Activation of the carboxylic acid via EDC·HCl, nucleophilic attack by the amine, and purification via slow evaporation for crystal growth .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon frameworks, particularly the indole NH (~10–12 ppm) and amide carbonyl (~165–170 ppm) .
  • X-ray Crystallography : Resolves solid-state conformation, hydrogen bonding (e.g., N–H···O dimers with R22(10) motifs), and dihedral angles between aromatic rings (e.g., 54.8°–77.5°) .
  • IR Spectroscopy : Validates amide C=O stretches (~1650–1680 cm⁻¹) and indole N–H stretches (~3400 cm⁻¹) .

Q. What structural features contribute to its potential bioactivity?

Methodological Answer:

  • Indole Moiety : Facilitates π-π stacking and hydrogen bonding with biological targets (e.g., enzymes, receptors) .
  • Diethylamino Group : Enhances solubility and membrane permeability via tertiary amine protonation at physiological pH .
  • Amide Linker : Stabilizes conformation and enables hydrogen-bonding interactions critical for target engagement .

Advanced Research Questions

Q. How do steric and electronic factors influence molecular conformation in crystallographic studies?

Methodological Answer:

  • Steric Repulsion : In related compounds, dihedral angles between dichlorophenyl and pyrazolyl rings (e.g., 54.8°–77.5°) arise from steric clashes, forcing rotation of the amide group .
  • Hydrogen Bonding : N–H···O interactions stabilize dimeric R22(10) motifs, as observed in asymmetric unit conformers .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) on aryl rings alter electron density, affecting packing and intermolecular interactions .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Standardized Assays : Reproduce results using identical cell lines (e.g., HeLa for cytotoxicity) and assay conditions (e.g., MTT protocol) .
  • Purity Validation : Employ HPLC (>95% purity) to rule out impurities (e.g., unreacted starting materials) as confounding factors .
  • Structural Analogs : Compare with derivatives (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide ) to isolate structure-activity relationships (SAR).

Q. What computational strategies predict binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on indole and amide pharmacophores .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding mode persistence .
  • QSAR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO) of analogs with experimental IC50 values to predict activity .

Q. What strategies optimize synthetic yield in multi-step reactions?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance carbodiimide-mediated coupling efficiency .
  • Temperature Control : Maintain 273 K during EDC·HCl activation to minimize side reactions .
  • Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methylene chloride) for high-purity isolates .

Q. How is crystallographic data analyzed to infer molecular packing and stability?

Methodological Answer:

  • Hydrogen-Bond Networks : Identify R22(10) dimer motifs via Mercury software, calculating donor-acceptor distances (e.g., 2.8–3.0 Å) .
  • Packing Diagrams : Use CrystalMaker to visualize π-π stacking (3.5–4.0 Å spacing) between indole and aryl rings .
  • Thermal Ellipsoids : Assess molecular rigidity through displacement parameters in CIF files .

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